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Compound of Interest

Compound Name: 2-Cyclopenten-1-OL

Cat. No.: B1584729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational chemistry studies of 2-
Cyclopenten-1-ol, a molecule of interest in organic synthesis and medicinal chemistry.

Understanding its conformational landscape, energetic properties, and spectroscopic

signatures is crucial for predicting its reactivity and designing novel derivatives. This document

summarizes key findings from theoretical investigations, presenting quantitative data in a

structured format and detailing the computational methodologies employed.

Conformational Landscape and Intramolecular
Interactions
Computational studies have revealed that 2-Cyclopenten-1-ol (2CPOL) exists as six distinct

conformational minima. These conformers arise from the interplay between the ring-puckering

of the cyclopentene moiety and the internal rotation of the hydroxyl group.[1][2][3] The most

significant finding is the presence of a stabilizing intramolecular π-type hydrogen bond in the

lowest energy conformers.[1][2][3]

The two lowest energy conformers, designated as A and B, exhibit this hydrogen bonding,

where the hydroxyl hydrogen interacts with the π-electrons of the C=C double bond.[1][2]

These two conformers are energetically very close, differing only by the direction of the ring

puckering at carbon atom 4.[1][2] The other four conformers are significantly higher in energy,

by approximately 300 cm⁻¹ (0.8 kcal/mol), as they lack this stabilizing interaction.[1][2]
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Visualization of Conformational Space
The following diagram illustrates the energetic relationship between the hydrogen-bonded and

non-hydrogen-bonded conformers of 2-Cyclopenten-1-ol.

Conformational Energy Landscape of 2-Cyclopenten-1-ol
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Caption: Relative energies of 2-Cyclopenten-1-ol conformers.

Quantitative Computational Data
The following tables summarize the key quantitative data obtained from high-level ab initio

calculations, providing a clear comparison between the different conformers of 2-Cyclopenten-
1-ol.

Table 1: Relative Energies of 2-Cyclopenten-1-ol
Conformers
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Conformer
Computational
Method

Relative
Energy (cm⁻¹)

Relative
Energy
(kcal/mol)

Key Feature

A CCSD/cc-pVTZ 0 0
Intramolecular π

H-bond

B CCSD/cc-pVTZ 9 0.026
Intramolecular π

H-bond

C CCSD/cc-pVTZ 293 0.838 No H-bond

D CCSD/cc-pVTZ 361 1.032 No H-bond

E CCSD/cc-pVTZ 361 1.032 No H-bond

F CCSD/cc-pVTZ 334 0.955 No H-bond

Data sourced from high-level theoretical computations.[1][2]

Table 2: Geometric Parameters of the Intramolecular
Hydrogen Bond

Parameter Conformer A Conformer B Other Conformers

H···(C=C) distance (Å) 2.68 Similar to A > 2.98

O-H bond length (Å) Elongated Elongated Shorter

The distance is measured from the hydroxyl hydrogen to the midpoint of the C=C double bond.

[1][2]

Table 3: Calculated and Observed O-H Stretching
Frequencies
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Conformer
Calculated
Frequency (cm⁻¹)

Observed IR Band
(cm⁻¹)

Assignment

A/B
Lowest Calculated

Value
3632 Strong H-bond

C
Higher Calculated

Value
3654 No H-bond

D
Higher Calculated

Value
3664 No H-bond

E
Higher Calculated

Value
3664 No H-bond

F
Higher Calculated

Value
3644 No H-bond

The weakening of the O-H bond due to the hydrogen bonding interaction leads to a lower

vibrational frequency.[2]

Computational Methodology
The primary computational method employed in the study of 2-Cyclopenten-1-ol's
conformations was high-level ab initio coupled-cluster theory.

Experimental Protocol: Computational Analysis
Workflow
A typical workflow for the computational analysis of 2-Cyclopenten-1-ol is outlined below. This

process involves initial structure generation, geometry optimization, and subsequent calculation

of properties.
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Computational Workflow for 2-Cyclopenten-1-ol Analysis

Initial Structure Generation
(Ring Puckering & OH Rotation)

Geometry Optimization
(CCSD/cc-pVTZ)

2D Potential Energy Surface
(PES) Calculation

Identification of Six
Conformational Minima

Vibrational Frequency
Calculation

Comparison with
Experimental IR Spectra

Click to download full resolution via product page

Caption: A generalized workflow for computational studies.

Detailed Steps:

Initial Structure Generation: A set of initial guess structures is generated, systematically

exploring the conformational space defined by the ring-puckering and the hydroxyl group's

internal rotation coordinates.
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Geometry Optimization: Each initial structure is optimized to find the nearest local minimum

on the potential energy surface. For high accuracy, the Coupled-Cluster with Singles and

Doubles (CCSD) method with the correlation-consistent polarized valence triple-zeta (cc-

pVTZ) basis set is employed.[1][2]

Potential Energy Surface (PES) Calculation: A two-dimensional PES is calculated to map the

energy as a function of the ring-puckering and O-H internal rotation coordinates. This allows

for a comprehensive understanding of the conformational dynamics.[1][2]

Identification of Minima: The six lowest energy points on the PES are identified as the stable

conformers.

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated for each

conformer to predict their infrared spectra. This is crucial for comparing theoretical results

with experimental data.

Comparison with Experiment: The calculated vibrational frequencies, particularly the O-H

stretching modes, are compared with experimental infrared spectra to validate the

computational model and assign the observed spectral features to specific conformers.[2]

Conclusion
The computational investigation of 2-Cyclopenten-1-ol provides a detailed picture of its

conformational preferences, dominated by the formation of an intramolecular π-type hydrogen

bond. High-level theoretical calculations, such as CCSD/cc-pVTZ, have proven to be a

powerful tool in elucidating the subtle energetic differences between conformers and accurately

predicting their spectroscopic properties. This in-depth understanding is invaluable for

researchers in drug development and organic synthesis, as the conformational behavior of a

molecule is intrinsically linked to its reactivity and biological activity. The presented data and

methodologies serve as a comprehensive resource for further studies on 2-Cyclopenten-1-ol
and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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